REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].[NH2:7][C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[C:11]([NH2:24])=[C:10]2[C:25](=[O:29])N[C:27](=[O:28])[C:9]=12.N>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:25](=[O:29])[C:10]2[C:9](=[C:8]([NH2:7])[C:21]3[C:20](=[O:22])[C:19]4[C:14]([C:13](=[O:23])[C:12]=3[C:11]=2[NH2:24])=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:27]1=[O:28]
|
Name
|
|
Quantity
|
225.2 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
141.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=C(C=3C(C4=CC=CC=C4C(C13)=O)=O)N)C(NC2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
STIRRING
|
Details
|
The viscous suspension is stirred for another hour at 40°-45° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
further stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered with suction
|
Type
|
WASH
|
Details
|
washed with 300 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCN1C(=O)C2=C(C=3C(C4=CC=CC=C4C(C3C(=C2C1=O)N)=O)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 130% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |